molecular formula C14H22N2O3 B7078938 N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-3-yl)methanamine

N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-3-yl)methanamine

Cat. No.: B7078938
M. Wt: 266.34 g/mol
InChI Key: OJCGXEVZGQKMAX-UHFFFAOYSA-N
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Description

N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-3-yl)methanamine is a synthetic organic compound that features a methoxy-substituted oxane ring and a methoxy-substituted pyridine ring

Properties

IUPAC Name

N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-17-13-4-3-12(10-16-13)9-15-11-14(18-2)5-7-19-8-6-14/h3-4,10,15H,5-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCGXEVZGQKMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CNCC2(CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-3-yl)methanamine typically involves multi-step organic reactions. One common approach is to start with the appropriate methoxy-substituted oxane and pyridine precursors. These precursors undergo a series of reactions, including nucleophilic substitution and reductive amination, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or aryl groups.

Scientific Research Applications

N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-3-yl)methanamine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-3-yl)methanamine
  • N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-2-yl)methanamine
  • N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-4-yl)methanamine

Uniqueness

This compound is unique due to its specific substitution pattern on the oxane and pyridine rings. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

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